molecular formula C17H12O2 B3188375 (1-Hydroxynaphthalen-2-yl)-phenylmethanone CAS No. 21009-99-4

(1-Hydroxynaphthalen-2-yl)-phenylmethanone

Cat. No.: B3188375
CAS No.: 21009-99-4
M. Wt: 248.27 g/mol
InChI Key: TUJPRNXFVUWZAR-UHFFFAOYSA-N
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Description

(1-Hydroxynaphthalen-2-yl)-phenylmethanone: is an organic compound that belongs to the class of naphthalenes It is characterized by a naphthalene ring substituted with a hydroxyl group at the first position and a phenylmethanone group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxynaphthalen-2-yl)-phenylmethanone typically involves the condensation of 1-hydroxy-2-acetylnaphthalene with benzaldehyde. This reaction is often catalyzed by acidic or basic conditions, such as using silica-phosphoric acid or sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, forming the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times . This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and cleaner products.

Chemical Reactions Analysis

Types of Reactions: (1-Hydroxynaphthalen-2-yl)-phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products:

Scientific Research Applications

Chemistry: (1-Hydroxynaphthalen-2-yl)-phenylmethanone is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds, which are important in medicinal chemistry .

Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It has shown moderate activity against certain bacterial and fungal strains .

Medicine: Research has indicated that derivatives of this compound may have therapeutic potential due to their ability to interact with biological targets such as enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural properties make it suitable for various applications .

Mechanism of Action

The mechanism of action of (1-Hydroxynaphthalen-2-yl)-phenylmethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can modulate signaling pathways such as the NF-κB pathway, which plays a role in inflammation and immune response .

Comparison with Similar Compounds

  • (E)-1-(1-Hydroxynaphthalen-2-yl)-3-phenylprop-2-en-1-one
  • (E)-1-(1-Hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
  • 1-Hydroxy-2-naphthoic acid

Comparison: (1-Hydroxynaphthalen-2-yl)-phenylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and biological activity profiles. For example, the presence of the phenylmethanone group enhances its ability to interact with certain enzymes and receptors, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

21009-99-4

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

(1-hydroxynaphthalen-2-yl)-phenylmethanone

InChI

InChI=1S/C17H12O2/c18-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)17(15)19/h1-11,19H

InChI Key

TUJPRNXFVUWZAR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C=C2)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

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